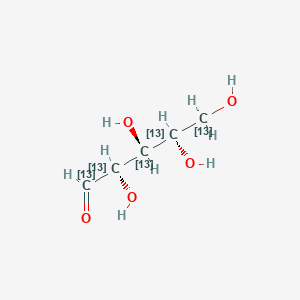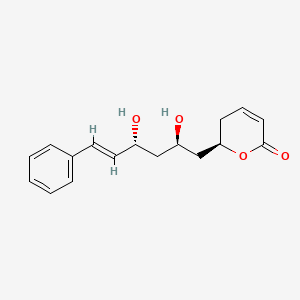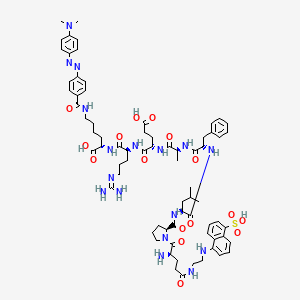
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is a peptide substrate commonly used in fluorescence resonance energy transfer (FRET) assays. This compound contains two key components: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(Dimethylamino)azobenzene-4-carboxylic acid). EDANS acts as a fluorophore, while DABCYL serves as a quencher. When the peptide is intact, the proximity of DABCYL to EDANS suppresses the fluorescence of EDANS. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence, which can be detected spectrophotometrically .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The EDANS and DABCYL groups are introduced at the appropriate positions during the synthesis. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is targeted by proteases, leading to the separation of the EDANS and DABCYL groups .
Common Reagents and Conditions: The enzymatic cleavage reactions typically occur under physiological conditions, with common reagents including buffer solutions and proteases such as trypsin or chymotrypsin. The reactions are monitored by measuring the increase in fluorescence as the peptide is cleaved .
Major Products Formed: The major products formed from the cleavage of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) are the individual peptide fragments containing either the EDANS or DABCYL groups. The separation of these groups results in an increase in fluorescence, which is used to quantify the activity of the protease .
Wissenschaftliche Forschungsanwendungen
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET assays to study protease activity and specificity. These assays are valuable tools for investigating enzyme kinetics, screening for protease inhibitors, and studying protein-protein interactions .
In medicine, this compound is used to develop diagnostic assays for diseases involving protease dysregulation, such as cancer and neurodegenerative disorders. In industry, it is employed in the development of therapeutic agents targeting proteases .
Wirkmechanismus
The mechanism of action of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) involves the principle of FRET. When the peptide is intact, the fluorescence of EDANS is quenched by the proximity of DABCYL. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the activity of the protease and study its interactions with substrates and inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) include other FRET-based peptide substrates, such as DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS and DABCYL-gamma-Abu-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ . These compounds also utilize the EDANS/DABCYL fluorophore-quencher pair and are used in similar applications. The uniqueness of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) lies in its specific amino acid sequence, which can be tailored to target different proteases and study their activity in various biological contexts .
Eigenschaften
Molekularformel |
C72H97N17O16S |
|---|---|
Molekulargewicht |
1488.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H97N17O16S/c1-43(2)41-57(85-69(99)59-22-14-40-89(59)70(100)52(73)32-34-61(90)77-39-38-76-53-20-11-18-51-50(53)17-12-23-60(51)106(103,104)105)68(98)84-58(42-45-15-7-6-8-16-45)67(97)80-44(3)63(93)81-55(33-35-62(91)92)66(96)82-54(21-13-37-79-72(74)75)65(95)83-56(71(101)102)19-9-10-36-78-64(94)46-24-26-47(27-25-46)86-87-48-28-30-49(31-29-48)88(4)5/h6-8,11-12,15-18,20,23-31,43-44,52,54-59,76H,9-10,13-14,19,21-22,32-42,73H2,1-5H3,(H,77,90)(H,78,94)(H,80,97)(H,81,93)(H,82,96)(H,83,95)(H,84,98)(H,85,99)(H,91,92)(H,101,102)(H4,74,75,79)(H,103,104,105)/t44-,52-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI-Schlüssel |
QYSBTSZIZJJLNM-YEVQAZBXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



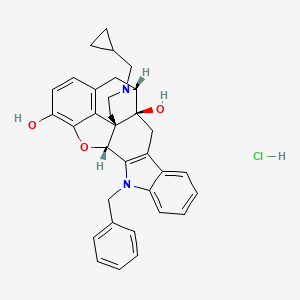

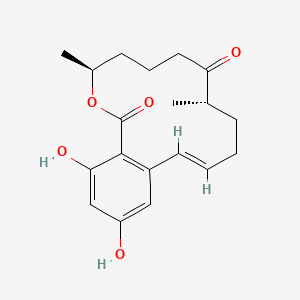
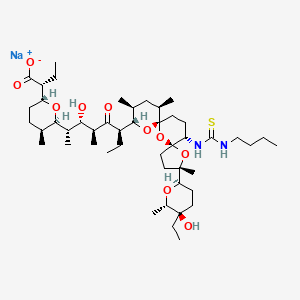
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
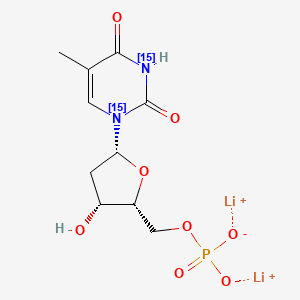
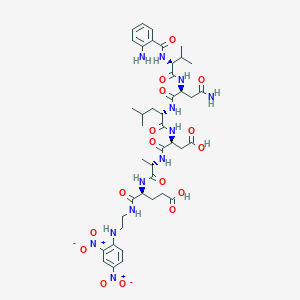

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

